molecular formula C22H25NO4 B2781631 1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one CAS No. 881078-90-6

1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2781631
CAS No.: 881078-90-6
M. Wt: 367.445
InChI Key: WKQIELBVXZDTIO-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound with a unique structure that includes an indole core, a hydroxy group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: This step may involve the use of Grignard reagents or other nucleophilic addition reactions to introduce the hydroxy group at the desired position.

    Substitution Reactions: Various substituents, such as the ethoxyphenyl and oxopropyl groups, can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
  • 1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-thione

Uniqueness

1-(2-Ethoxybenzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-5-27-19-9-7-6-8-17(19)13-23-20-15(3)10-14(2)11-18(20)22(26,21(23)25)12-16(4)24/h6-11,26H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQIELBVXZDTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3C(C2=O)(CC(=O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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